molecular formula C11H10ClNOS B230475 1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone

1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone

Cat. No.: B230475
M. Wt: 239.72 g/mol
InChI Key: AOYMCAPSEKJJEW-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone is a heterocyclic compound that features a thiazolidine ring with a chlorophenacylidene substituent. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone typically involves the reaction of 4-chlorobenzaldehyde with thiazolidine-2-thione under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield and purity .

Industrial Production Methods

Industrial production of thiazolidine derivatives often employs green chemistry approaches to enhance yield and reduce environmental impact. Methods such as nano-catalysis and multicomponent reactions are commonly used to improve the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The chlorophenacylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenacylidene group enhances its reactivity and potential therapeutic applications compared to other thiazolidine derivatives .

Properties

Molecular Formula

C11H10ClNOS

Molecular Weight

239.72 g/mol

IUPAC Name

(2E)-1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone

InChI

InChI=1S/C11H10ClNOS/c12-9-3-1-8(2-4-9)10(14)7-11-13-5-6-15-11/h1-4,7,13H,5-6H2/b11-7+

InChI Key

AOYMCAPSEKJJEW-YRNVUSSQSA-N

Isomeric SMILES

C1CS/C(=C/C(=O)C2=CC=C(C=C2)Cl)/N1

SMILES

C1CSC(=CC(=O)C2=CC=C(C=C2)Cl)N1

Canonical SMILES

C1CSC(=CC(=O)C2=CC=C(C=C2)Cl)N1

Origin of Product

United States

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